molecular formula CH8N2O4S B13979933 Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine

Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine

Cat. No.: B13979933
M. Wt: 147.17 g/mol
InChI Key: KJDJPXUIZYHXEZ-ZRLBSURWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine is a compound that combines the properties of sulfuric acid and a deuterated form of methylhydrazine. Sulfuric acid is a highly corrosive and strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes. Methylhydrazine is an organic compound with the formula CH₃NHNH₂, known for its use as a rocket propellant and in organic synthesis. The deuterated form, 1,1,2-trideuterio-2-methylhydrazine, involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid;1,1,2-trideuterio-2-methylhydrazine involves several steps:

    Deuteration of Methylhydrazine: Methylhydrazine is treated with deuterium gas (D₂) under specific conditions to replace hydrogen atoms with deuterium, forming 1,1,2-trideuterio-2-methylhydrazine.

    Combination with Sulfuric Acid: The deuterated methylhydrazine is then reacted with sulfuric acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuteration processes followed by careful handling and reaction with sulfuric acid. The exact conditions, such as temperature, pressure, and catalysts, would be optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and other products.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The deuterium atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Various halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated nitrogen oxides, while reduction could produce simpler deuterated hydrazines.

Scientific Research Applications

Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and isotope labeling studies.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: Potential use in developing deuterium-labeled drugs for improved pharmacokinetics.

    Industry: Utilized in specialized industrial processes requiring deuterium-labeled compounds.

Mechanism of Action

The mechanism by which sulfuric acid;1,1,2-trideuterio-2-methylhydrazine exerts its effects involves interactions at the molecular level:

    Molecular Targets: The compound can interact with various enzymes and proteins, affecting their function.

    Pathways Involved: It may participate in metabolic pathways where deuterium labeling helps trace the movement and transformation of molecules.

Comparison with Similar Compounds

Similar Compounds

    Sulfuric Acid: H₂SO₄, a strong acid used in many industrial processes.

    Methylhydrazine: CH₃NHNH₂, used as a rocket propellant and in organic synthesis.

    Deuterated Compounds: Various deuterium-labeled compounds used in research.

Uniqueness

Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine is unique due to the combination of sulfuric acid’s strong acidic properties and the deuterium-labeled methylhydrazine, making it valuable in both industrial applications and scientific research.

Properties

Molecular Formula

CH8N2O4S

Molecular Weight

147.17 g/mol

IUPAC Name

sulfuric acid;1,1,2-trideuterio-2-methylhydrazine

InChI

InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i/hD3

InChI Key

KJDJPXUIZYHXEZ-ZRLBSURWSA-N

Isomeric SMILES

[2H]N([2H])N([2H])C.OS(=O)(=O)O

Canonical SMILES

CNN.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.